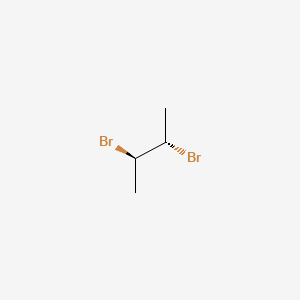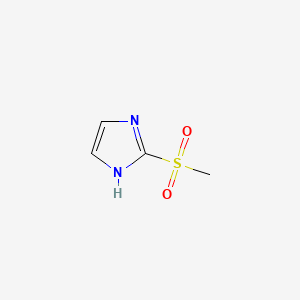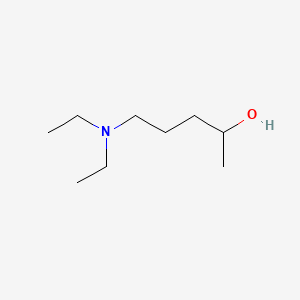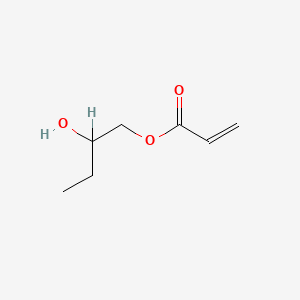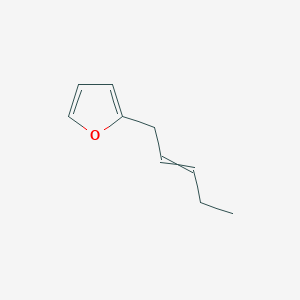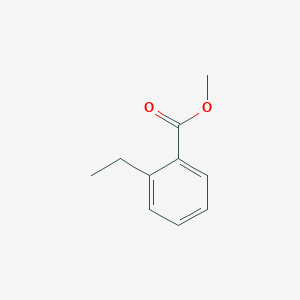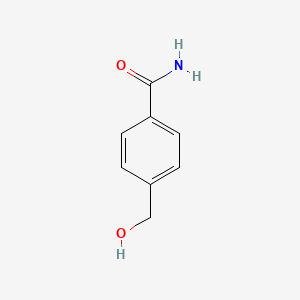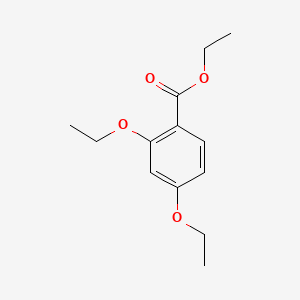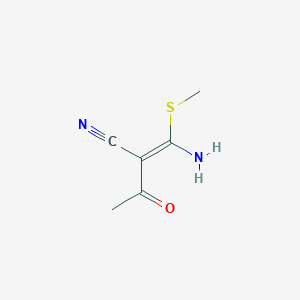
Tetraphenylphthalic anhydride
Overview
Description
Tetraphenylphthalic anhydride (TPPA) is a white crystalline solid with a molecular formula of C24H20O3. It is a widely used reagent in organic synthesis due to its high reactivity and stability. TPPA is used in a variety of chemical reactions such as the formation of amides, esters, and ketones. It is also used in the synthesis of polymers, dyes, and pharmaceuticals. TPPA has a wide range of applications in scientific research, such as organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Structural Characterization
Tetraphenylphthalic anhydride has been characterized structurally through X-ray crystallography. This study revealed its triclinic structure, highlighting significant displacements and distortions in the central aromatic ring due to crowding from adjacent phenyl substituents. Such structural insights are crucial for understanding the compound's physical and chemical properties (Rheingold & Durney, 1987).
Pyrolysis Analysis
The pyrolysis (thermal decomposition) of this compound has been studied, identifying 1,2,3-triphenylbenzopentalene as the primary product. This research provides insights into the compound's thermal stability and decomposition pathways, which are relevant for its applications in various industrial processes (Brown, Coulston, Eastwood, & Korakis, 1988).
Electrochemical Properties
Investigations into the electrochemistry of aromatic anhydrides, including this compound, have been conducted. These studies focus on the electron-acceptor properties of the anhydrides and their capacity to form persistent radical ions and dianions. Such research is pertinent for the development of electronic materials and devices (Luca, Giomini, & Rampazzo, 1987).
Synthetic Applications
This compound has been used in the synthesis of phthalazinone derivatives, which are explored for potential antihypertensive activity. This illustrates its role as a precursor in medicinal chemistry and drug development (Yassin, Bayoumy, & El-Farargy, 1990).
Materials Science
In materials science, this compound has been utilized in the fabrication of two-dimensional conjugated aromatic networks, showing significant promise in electrocatalytic applications like oxygen reduction reactions. This highlights its potential in clean energy conversion and storage technologies (Yang et al., 2020).
Mechanism of Action
Target of Action
Tetraphenylphthalic anhydride (TPPA) is a distinctive organic compound, primarily recognized for its pivotal role in polymer chemistry and material science research
Mode of Action
The mode of action of TPPA involves its interaction with other organic compounds in chemical reactions. TPPA has been prepared by condensation of tetraphenylcyclopentadienone and maleic anhydride in nitrobenzene, followed by dehydrogenation of the tetraphenyldihydrophthalic anhydride with sulfur . This suggests that TPPA can participate in condensation and dehydrogenation reactions, contributing to the formation of complex organic structures.
Result of Action
The result of TPPA’s action is the formation of complex organic structures, particularly polymers. Its structural characteristics, including the presence of four phenyl groups attached to a phthalic anhydride moiety, significantly alter its physical and chemical properties, enabling it to participate in complex chemical reactions .
Biochemical Analysis
Biochemical Properties
Tetraphenylphthalic anhydride plays a crucial role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of complex polymeric structures. The compound’s interaction with enzymes such as esterases and hydrolases leads to the hydrolysis of the anhydride group, resulting in the formation of carboxylic acids . These interactions are essential for the synthesis of high-performance polymers used in various industrial applications.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, impacting cell proliferation and differentiation . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . For instance, this compound can inhibit the activity of hydrolases, preventing the hydrolysis of specific substrates. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical properties . Long-term studies have shown that the compound can have sustained effects on cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can induce significant changes in cellular processes . Threshold effects have been observed, where a specific dosage level is required to elicit a measurable response. High doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its degradation and utilization. The compound interacts with enzymes such as esterases and hydrolases, which facilitate its breakdown into smaller metabolites . These metabolic pathways are essential for the compound’s elimination from the body and its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical for its biochemical activity and its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects . The localization of this compound within cells is essential for its activity and function, as it determines the specific cellular processes that the compound can influence .
properties
IUPAC Name |
4,5,6,7-tetraphenyl-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20O3/c33-31-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)32(34)35-31)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKXGCFFFZIWNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C3C(=C2C4=CC=CC=C4)C(=O)OC3=O)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197130 | |
| Record name | Tetraphenylphthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4741-53-1 | |
| Record name | Tetraphenylphthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraphenylphthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004741531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4741-53-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraphenylphthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraphenylphthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetraphenylphthalic anhydride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9C5LSE3VV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




